molecular formula C11H12F3NO2 B13236036 Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Cat. No.: B13236036
M. Wt: 247.21 g/mol
InChI Key: FZQBFZQBXQAESY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate typically involves the reaction of 3,4,5-trifluorobenzyl bromide with methyl 3-amino-2-propanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is unique due to its specific trifluorobenzyl substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H12F3NO2C_11H_{12}F_3NO_2 and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.

Key Features:

  • Trifluoromethyl Group: Increases lipophilicity and biological activity.
  • Amino Group: Potentially involved in receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:

  • Alkylation Reactions: To introduce the trifluorobenzyl group.
  • Amine Protection Strategies: To ensure selective reactions involving the amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
  • Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-(trifluoromethyl)propanoateC6H8F3NO2C_6H_8F_3NO_2Lacks trifluorobenzyl group
Methyl 4-amino-2-(trifluorobenzyl)butanoateC11H12F3NO2C_{11}H_{12}F_3NO_2Longer carbon chain
Methyl 3-amino-2-(phenyl)propanoateC10H13NO2C_{10}H_{13}NO_2No fluorine substituents

This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.

Case Studies

While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:

  • Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.
  • Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQBFZQBXQAESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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